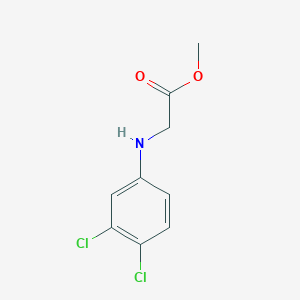
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzeneacetic acid, featuring amino and dichloro substituents on the benzene ring and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a-amino-3,4-dichloro-, methylester typically involves the esterification of Benzeneacetic acid, a-amino-3,4-dichloro- with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichloro substituents can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives with reduced chlorine content.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
科学的研究の応用
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Benzeneacetic acid, a-amino-3,4-dichloro-, methylester involves its interaction with specific molecular targets. The amino and dichloro substituents can interact with enzymes or receptors, modulating their activity. The methyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
Benzeneacetic acid, α-amino-3,5-dichloro-4-hydroxy-: Similar structure but with a hydroxy group instead of a methyl ester.
Benzeneacetic acid, 3,4-dihydroxy-: Lacks the amino and dichloro substituents but has additional hydroxy groups.
Benzeneacetic acid, 4-amino-: Contains an amino group but lacks the dichloro and methyl ester substituents.
Uniqueness
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and dichloro substituents, along with the methyl ester group, distinguishes it from other similar compounds and enhances its versatility in various applications.
特性
分子式 |
C9H9Cl2NO2 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC名 |
methyl 2-(3,4-dichloroanilino)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3 |
InChIキー |
PTYVMTILBYVNQA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
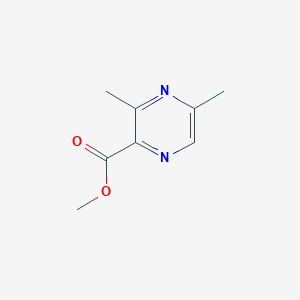
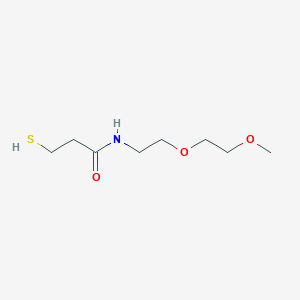
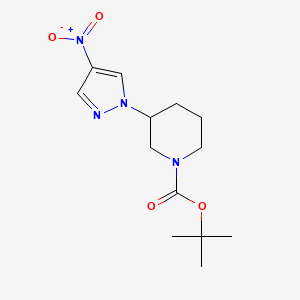
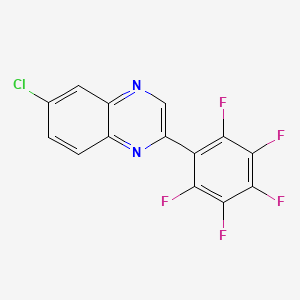
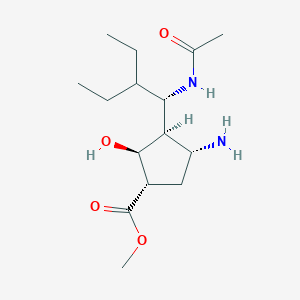
![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)
![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
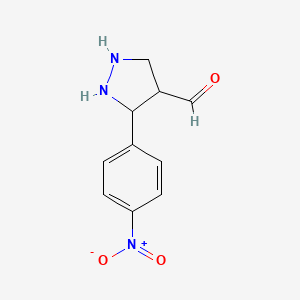
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)
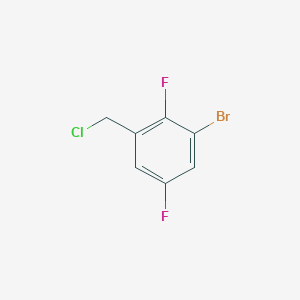
![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)
